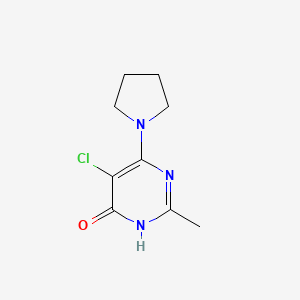

5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol

CAS No.: 1135283-15-6

Cat. No.: VC2908015

Molecular Formula: C9H12ClN3O

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1135283-15-6 |

|---|---|

| Molecular Formula | C9H12ClN3O |

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | 5-chloro-2-methyl-4-pyrrolidin-1-yl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C9H12ClN3O/c1-6-11-8(7(10)9(14)12-6)13-4-2-3-5-13/h2-5H2,1H3,(H,11,12,14) |

| Standard InChI Key | UWQVOKUBVYDGMW-UHFFFAOYSA-N |

| SMILES | CC1=NC(=C(C(=O)N1)Cl)N2CCCC2 |

| Canonical SMILES | CC1=NC(=C(C(=O)N1)Cl)N2CCCC2 |

Introduction

Chemical Structure and Properties

Molecular Structure

5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol belongs to the family of substituted pyrimidines, specifically a pyrimidinol derivative. Its structure includes a pyrimidine ring with multiple functional group substitutions. The compound features a chlorine atom at position 5, a methyl group at position 2, a pyrrolidinyl group at position 6, and a hydroxyl group at position 4 of the pyrimidine ring. This structure differs from but shares similarities with 5-chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-1H-pyrimidine-2,4-dione, which has been more extensively documented . The key structural difference is the direct attachment of the pyrrolidinyl group to the pyrimidine ring in our target compound versus the methylated linkage in the related compound, as well as the presence of different substituents at positions 2 and 4.

Chemical Properties

The chemical reactivity of 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol is expected to be influenced by several structural features. The hydroxyl group at position 4 can participate in hydrogen bonding and potentially undergo deprotonation under basic conditions. The chloro substituent at position 5 may participate in nucleophilic aromatic substitution reactions under appropriate conditions. The pyrrolidinyl group introduces basic character to the molecule, which could influence its behavior in acidic environments, potentially forming salts. Similar to other pyrimidine derivatives, it may show stability concerns under extreme pH conditions or elevated temperatures .

Synthesis and Production

Industrial Production

Industrial-scale production of 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol would likely employ optimized versions of laboratory synthesis methods, with considerations for cost-effectiveness, safety, and environmental impact. Based on manufacturing processes for similar compounds, potential production methods might include:

-

Batch reactions with careful temperature control

-

Column chromatography or recrystallization for purification

-

Quality control processes including HPLC analysis targeting >99% purity

For related compounds, industrial processes achieving purities greater than 99.95% by HPLC have been reported , suggesting similar high-purity standards could be achievable for our target compound.

Biological Activity and Applications

Structure-Activity Relationships

The biological activity of pyrimidine derivatives is often highly dependent on their specific substitution patterns. For 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol, several structural features may influence its bioactivity:

-

The chloro substitution at position 5 could enhance lipophilicity and membrane permeability

-

The pyrrolidinyl group at position 6 might confer specific binding properties to biological targets

-

The hydroxyl group at position 4 could participate in hydrogen bonding with target proteins

-

The methyl group at position 2 may influence the electronic properties of the pyrimidine ring

Comprehensive structure-activity relationship studies would be necessary to fully understand how these structural elements contribute to any biological activities of the compound.

Analytical Methods

Identification Techniques

Based on analytical methods used for similar compounds, several techniques would be appropriate for the identification and characterization of 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol:

Table 1. Analytical Methods for Identification of 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol

Quantitative Analysis

For quantitative analysis of 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol, high-performance liquid chromatography (HPLC) would likely be the method of choice, as is common for pyrimidine derivatives. Based on methods used for similar compounds, an appropriate HPLC method might include:

-

Reverse-phase column (C18)

-

Mobile phase consisting of acetonitrile/water with buffer

-

UV detection at a wavelength appropriate for the pyrimidine chromophore

-

Validation parameters including linearity, precision, accuracy, and limits of detection/quantification

For related compounds, HPLC methods capable of detecting purities greater than 99.95% have been documented , suggesting similar high-resolution analysis would be possible for our target compound.

Comparison with Related Compounds

Structural Analogues

Several pyrimidine derivatives structurally related to 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol have been documented, including:

Table 2. Structural Comparison of 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol with Related Compounds

Functional Similarities

Despite structural differences, functional similarities between 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol and related compounds may include:

-

Similar solubility profiles in organic solvents

-

Comparable stability under various pH and temperature conditions

-

Potential for hydrogen bonding interactions due to the presence of heteroatoms

-

Possible biological activities related to the pyrimidine pharmacophore

Current Research and Future Perspectives

Recent Developments

-

Development of novel synthetic methods and crystalline forms

-

Investigation of combination therapies with other active compounds

-

Structural characterization using advanced analytical techniques

For instance, patent literature reveals efforts to develop improved processes for the preparation of pyrimidine derivatives and their crystalline forms, with achievements in high-purity synthesis (>99.95% by HPLC) . While these developments don't specifically address 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol, they represent advances in the broader field that could be applicable to this compound.

Research Gaps

Several research gaps regarding 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol are evident:

-

Lack of published synthetic routes specifically for this compound

-

Limited data on physical and chemical properties

-

Absence of biological activity screening

-

No documented analytical methods tailored to this specific structure

These gaps represent opportunities for future research to expand knowledge about this compound.

Future Applications

Potential future applications for 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol might include:

-

Development as a pharmaceutical agent, pending biological activity screening

-

Use as a synthetic intermediate for more complex molecules

-

Application as a reference standard for analytical methods

-

Exploration as a structural template for medicinal chemistry programs

Progress in these areas would depend on addressing the current research gaps and establishing basic knowledge about the compound's properties and activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume